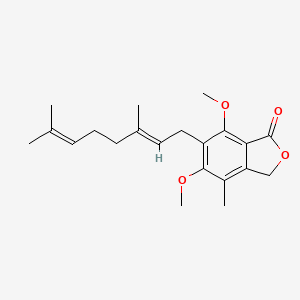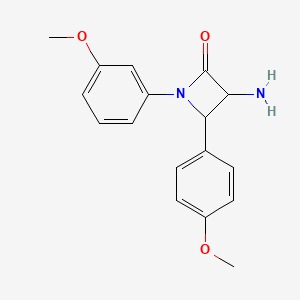
2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound features a bromine atom at the 6-position, an amino group at the 2-position, and a cyclopropylmethyl group at the 3-position, making it a unique and potentially valuable molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-bromoquinazoline and cyclopropylmethyl bromide.
Cyclopropylmethylation: The 2-amino-6-bromoquinazoline undergoes a nucleophilic substitution reaction with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate or sodium hydride. This step introduces the cyclopropylmethyl group at the 3-position.
Cyclization: The intermediate product is then subjected to cyclization under acidic or basic conditions to form the quinazolinone ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to improve solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom at the 6-position.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium hydroxide or Grignard reagents can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 2-amino-3-(cyclopropylmethyl)quinazolin-4(3H)-one.
Substitution: Formation of various substituted quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or DNA to exert its biological effects.
Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-chloro-3-(cyclopropylmethyl)quinazolin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.
2-Amino-6-fluoro-3-(cyclopropylmethyl)quinazolin-4(3H)-one: Similar structure with a fluorine atom instead of bromine.
2-Amino-6-methyl-3-(cyclopropylmethyl)quinazolin-4(3H)-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom at the 6-position in 2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C12H12BrN3O |
|---|---|
Molekulargewicht |
294.15 g/mol |
IUPAC-Name |
2-amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C12H12BrN3O/c13-8-3-4-10-9(5-8)11(17)16(12(14)15-10)6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,14,15) |
InChI-Schlüssel |
FCNCZVIBPHHXHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2C(=O)C3=C(C=CC(=C3)Br)N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11833873.png)






![1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester](/img/structure/B11833919.png)

![(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate](/img/structure/B11833938.png)

![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride](/img/structure/B11833949.png)
![tert-Butyl ((4-hydroxybenzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B11833955.png)

